2-(4-methyl-1-piperidinyl)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide 2-(4-methyl-1-piperidinyl)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0763861
InChI: InChI=1S/C17H22N4O2/c1-13-7-9-20(10-8-13)12-16(22)18-15-11-17(23)21(19-15)14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H,18,19,22)
SMILES: CC1CCN(CC1)CC(=O)NC2=NN(C(=O)C2)C3=CC=CC=C3
Molecular Formula: C17H22N4O2
Molecular Weight: 314.4 g/mol

2-(4-methyl-1-piperidinyl)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide

CAS No.:

Cat. No.: VC0763861

Molecular Formula: C17H22N4O2

Molecular Weight: 314.4 g/mol

* For research use only. Not for human or veterinary use.

2-(4-methyl-1-piperidinyl)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide -

Specification

Molecular Formula C17H22N4O2
Molecular Weight 314.4 g/mol
IUPAC Name 2-(4-methylpiperidin-1-yl)-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)acetamide
Standard InChI InChI=1S/C17H22N4O2/c1-13-7-9-20(10-8-13)12-16(22)18-15-11-17(23)21(19-15)14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H,18,19,22)
Standard InChI Key SCTLPXFHBQMZRE-UHFFFAOYSA-N
SMILES CC1CCN(CC1)CC(=O)NC2=NN(C(=O)C2)C3=CC=CC=C3
Canonical SMILES CC1CCN(CC1)CC(=O)NC2=NN(C(=O)C2)C3=CC=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator